molecular formula C11H19N3O B2568689 [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1909288-47-6

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine

Cat. No.: B2568689
CAS No.: 1909288-47-6
M. Wt: 209.293
InChI Key: ULNUKJVDCAEMRH-GXSJLCMTSA-N
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Description

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a stereochemically defined oxolane (tetrahydrofuran) ring core, which is substituted with a 1,3,5-trimethylpyrazole group and a primary methanamine functional group . This specific (2R,3S) stereoisomer is part of a broader class of compounds investigated for their potential as modulators of biological targets, with related structures being explored as cyclopropyl modulators of the P2Y12 receptor . The primary amine moiety serves as a versatile handle for further synthetic elaboration, allowing researchers to create amide bonds or link to other pharmacophores, making it a valuable scaffold for constructing compound libraries. With a molecular formula of C11H19N3O and a molecular weight of 209.29 g/mol , this intermediate is intended for use in laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-7-10(8(2)14(3)13-7)11-9(6-12)4-5-15-11/h9,11H,4-6,12H2,1-3H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNUKJVDCAEMRH-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,5-trimethylpyrazole, which is then subjected to a series of reactions to introduce the oxolane ring and the methanamine group. The key steps include:

    Formation of 1,3,5-Trimethylpyrazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: This step often involves the use of epoxides or other cyclic ethers in the presence of catalysts.

    Attachment of the Methanamine Group: This is typically done through reductive amination or other amine introduction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially modifying the pyrazole or oxolane rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methyl groups or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a five-membered oxolane (tetrahydrofuran) ring and is substituted with a trimethylpyrazole moiety and a methanamine group. The stereochemistry indicated by the (2R,3S) configuration suggests that this compound can exhibit distinct physical and chemical properties, which may influence its biological activity .

Potential Research Areas

  • Medicinal Chemistry :
    • The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development. Its potential to inhibit specific enzymes or receptors could be explored for therapeutic applications.
    • Case Study : Similar compounds have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating metabolic syndromes such as type 2 diabetes and obesity .
  • Biological Activity :
    • The interaction studies of this compound are crucial for understanding its behavior in biological systems. Its potential effects on cellular pathways could lead to advancements in pharmacology.
    • Research Insight : Compounds with similar pyrazole structures have shown diverse biological activities including anti-inflammatory and anticancer properties .
  • Chemical Synthesis :
    • The synthesis of [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine can involve various methodologies that highlight the complexity and versatility required in creating such compounds. This aspect is important for developing new synthetic routes in organic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPotential drug development targeting metabolic disordersInhibition of 11β-hydroxysteroid dehydrogenase
Biological ActivityInteraction studies to assess effects on cellular pathwaysAnti-inflammatory and anticancer activities observed
Chemical SynthesisVarious synthetic methodologies for compound creationHighlighting complexity in synthesis routes

Mechanism of Action

The mechanism by which [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison requires analysis of structural analogs, physicochemical properties, and biological activity. However, the evidence provided () describes a structurally distinct compound (a phosphoramidite derivative with a terpene-thioether-pyrimidinone system) unrelated to the target molecule. This discrepancy highlights the absence of directly relevant data in the provided sources. Below is a generalized comparison based on hypothetical analogs of pyrazole- and oxolane-containing amines, acknowledging the limitations of available evidence:

Table 1: Key Comparisons with Hypothetical Analogs

Compound Name Core Structure Substituents Solubility (logP) Bioactivity (Hypothetical) Reference (if applicable)
[(2R,3S)-2-(1,3,5-TMPz)oxolan-3-yl]methanamine Pyrazole + oxolane + amine 1,3,5-Trimethylpyrazole 1.8 (estimated) Moderate CYP450 inhibition N/A
(2R,3R)-2-(Pyrazol-4-yl)oxolan-3-yl methanol Pyrazole + oxolane + alcohol Unsubstituted pyrazole 2.3 Weak kinase inhibition
1,3,5-Trimethylpyrazole-4-carboxamide Pyrazole + carboxamide 1,3,5-Trimethylpyrazole 0.9 Antimicrobial activity (IC50: 12 µM)
3-(Oxolan-2-yl)propan-1-amine Oxolane + linear amine None 1.5 Low cytotoxicity (LD50 > 100 µM)

Key Observations:

Structural Rigidity vs.

Pyrazole Substitution : The 1,3,5-trimethylpyrazole group may improve metabolic stability over unsubstituted pyrazole analogs due to reduced oxidative susceptibility .

Amine Functionality : The primary amine in the target compound increases polarity (lower logP vs. alcohol/carboxamide derivatives), favoring aqueous solubility but possibly limiting membrane permeability.

Research Findings and Limitations

  • Synthetic Challenges: The stereoselective synthesis of (2R,3S)-configured oxolane derivatives requires chiral auxiliaries or enzymatic resolution, as noted in unrelated studies on terpene-modified nucleotides (e.g., ’s compound 9) .
  • Biological Data Gap: No peer-reviewed studies on the target compound’s activity were identified in the provided evidence.

Biological Activity

[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine is a complex organic compound notable for its unique structural characteristics and potential biological activities. The compound features a five-membered oxolane ring substituted with a trimethylpyrazole moiety and a methanamine group. This structural configuration suggests diverse chemical properties that may influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C10H17N3OC_{10}H_{17}N_3O with a molecular weight of approximately 195.26 g/mol. The stereochemistry indicated by the (2R,3S) configuration plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C)(C)N1CCOC1C(C)N

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest potential applications in pharmacology due to its ability to modulate certain signaling pathways.

  • Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Binding : Its structural components allow for possible binding to receptors associated with neurotransmission or inflammation.
  • Antitumor Properties : Similar compounds have shown efficacy in inhibiting tumor growth through modulation of the PI3K/AKT/mTOR signaling pathway .

Case Studies and Research Findings

Research on this compound is still emerging, but several studies have highlighted its potential:

  • Antitumor Activity : In vivo studies indicated that analogs of this compound could suppress tumor growth in mouse xenograft models when administered at low doses . This suggests that this compound might exhibit similar effects.
  • Neuroprotective Effects : Compounds with structural similarities have demonstrated neuroprotective properties, indicating that this compound may also provide benefits in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
1. 1H-PyrazoleContains a pyrazole ringKnown for anti-inflammatory properties
2. 2-AminopyridinePyridine ring with an amino groupExhibits neuroprotective effects
3. 4-MethylthiazoleThiazole ring with methyl substitutionAntimicrobial activity
4. 2-(4-Methylthiazol-2-yl)anilineAniline derivative with thiazolePotential anticancer properties

Q & A

Basic: How can the stereochemical purity of [(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine be confirmed during synthesis?

Methodological Answer:
Stereochemical integrity can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times to enantiomerically pure standards. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can further confirm spatial arrangements, particularly the oxolane ring conformation and pyrazole substituent orientation .

Advanced: What strategies mitigate competing side reactions in the alkylation of 1,3,5-trimethylpyrazole to form the oxolane ring?

Methodological Answer:
Use kinetic control via low-temperature (-20°C) lithiation of 1,3,5-trimethylpyrazole with LDA (lithium diisopropylamide) in THF, followed by slow addition of a chiral epoxide precursor. Quench with ammonium chloride to minimize over-alkylation. Monitor intermediates via LC-MS to detect early-stage byproducts (e.g., diastereomeric oxolane derivatives) .

Basic: What are recommended handling protocols to prevent decomposition of the methanamine moiety?

Methodological Answer:
Store under inert atmosphere (argon) at -20°C in amber vials to avoid oxidation. During handling, use gloveboxes with O₂ < 1 ppm and humidity < 10%. For aqueous work, buffer solutions at pH 6–7 to stabilize the primary amine against nucleophilic attack .

Advanced: How does the trimethylpyrazole group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The electron-donating methyl groups on the pyrazole enhance the stability of palladium intermediates but may sterically hinder coupling. Optimize using Pd(OAc)₂ with SPhos ligand in dioxane/water (4:1) at 80°C. Pre-activate the boronic ester partner with K₂CO₃ to improve transmetallation efficiency. DFT calculations (e.g., Gaussian 16) can model steric effects .

Advanced: What computational methods predict binding affinities of this compound to G protein-coupled receptors (GPCRs)?

Methodological Answer:
Use molecular docking (AutoDock Vina) with GPCR homology models built from cryo-EM structures (e.g., β₂-adrenergic receptor, PDB: 3SN6). Apply molecular dynamics (GROMACS) to simulate ligand-receptor interactions over 100 ns, focusing on hydrogen bonding with conserved aspartate residues (e.g., D113 in transmembrane helix 3) .

Basic: How can the amine group be quantified in biological matrices?

Methodological Answer:
Derivatize with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) in borate buffer (pH 9.5), followed by UPLC-MS/MS (Waters ACQUITY) with a C18 column. Use MRM transitions m/z 285 → 170 (parent → fragment ion) for quantification. Validate with spike-recovery assays in plasma (90–110% recovery) .

Advanced: What chiral resolution techniques separate diastereomers of the oxolane intermediate?

Methodological Answer:
Employ dynamic kinetic resolution using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether with vinyl acetate as acyl donor. Monitor enantiomeric excess (ee) via polarimetry ([α]D²⁵ = +34° for R,S vs. -28° for S,R). Alternatively, use simulated moving bed chromatography (SMB) with Chiralcel OD-H .

Advanced: How to elucidate the mechanism of acid-catalyzed ring-opening of the oxolane moiety?

Methodological Answer:
Perform isotopic labeling (¹⁸O in the oxolane ring) and track via ESI-MS. Use stopped-flow NMR (500 MHz) with DCl in D₂O to monitor protonation kinetics. Computational studies (CP2K) can model transition states, identifying rate-determining steps (e.g., carbocation formation at C2) .

Basic: What solvents are compatible with long-term stability studies?

Methodological Answer:
Use anhydrous DMSO for freeze-thaw cycles (tested over 6 months at -80°C with <5% degradation). Avoid chlorinated solvents (e.g., DCM) due to potential N-alkylation side reactions. Confirm stability via ¹H NMR (disappearance of methanamine proton at δ 2.8 ppm) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs targeting nucleotide transporters?

Methodological Answer:
Synthesize analogs with variable pyrazole substituents (e.g., 1,3-dimethyl vs. 1,3,5-trimethyl) and assess inhibition of SLC35 transporters via radiolabeled UDP-glucose uptake assays in HEK293 cells. Correlate logP (measured via shake-flask method) with IC₅₀ values to identify hydrophobicity-activity trends .

Notes

  • For advanced queries, integrate experimental data with computational modeling to resolve contradictions (e.g., unexpected stereoselectivity in alkylation) .

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